

Spectroscopic and Synthetic Profile of Biphenyl-4-yl-hydrazine: A Technical Guide

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Compound of Interest

Compound Name: *Biphenyl-4-YL-hydrazine*

Cat. No.: *B1267095*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Biphenyl-4-yl-hydrazine**, a versatile building block in medicinal chemistry and organic synthesis. Due to its prevalence and stability, the available data primarily pertains to its hydrochloride salt, **Biphenyl-4-yl-hydrazine** hydrochloride. This document compiles the known spectroscopic information and outlines the general experimental protocols for its synthesis and characterization, targeting professionals in research and drug development.

Spectroscopic Data

At present, a complete, publicly available dataset of quantitative spectroscopic data for **Biphenyl-4-yl-hydrazine** or its hydrochloride salt is not consolidated in a single source. Commercial suppliers and chemical databases confirm its availability and mention the use of NMR for purity assessment, but detailed spectral assignments are not consistently provided.^[1] ^[2] The following tables are constructed based on typical spectroscopic values for related aromatic hydrazine and biphenyl compounds and should be considered predictive until comprehensive experimental data is published.

Table 1: Predicted ^1H NMR Spectral Data for Biphenyl-4-yl-hydrazine Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7 (broad s)	Singlet (broad)	3H	-NH3+
~7.6-7.7	Multiplet	4H	Aromatic CH (Biphenyl)
~7.4-7.5	Multiplet	2H	Aromatic CH (Biphenyl)
~7.3-7.4	Multiplet	1H	Aromatic CH (Biphenyl)
~7.0-7.1	Multiplet	2H	Aromatic CH (Hydrazinylphenyl)

Note: Spectra are typically recorded in DMSO-d₆. The broad singlet for the -NH3+ protons is characteristic of hydrazine salts and its chemical shift can be variable.

Table 2: Predicted ¹³C NMR Spectral Data for Biphenyl-4-yl-hydrazine Hydrochloride

Chemical Shift (δ) ppm	Assignment
~150	C-NHNH3+
~140	Quaternary C (Biphenyl)
~135	Quaternary C (Biphenyl)
~129	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~115	Aromatic CH

Table 3: Predicted Key IR Absorption Bands for Biphenyl-4-yl-hydrazine Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400 (broad)	Strong	N-H stretching (amine salt)
3000-3100	Medium	Aromatic C-H stretching
~1600	Strong	N-H bending
1480-1580	Medium-Strong	Aromatic C=C stretching
~830	Strong	para-disubstituted C-H bending

Table 4: Predicted Mass Spectrometry Fragmentation for Biphenyl-4-yl-hydrazine

m/z	Proposed Fragment
184	[M] ⁺ (Molecular Ion)
169	[M-NH] ⁺
155	[M-N ₂ H ₃] ⁺
154	[Biphenyl] ⁺
77	[C ₆ H ₅] ⁺

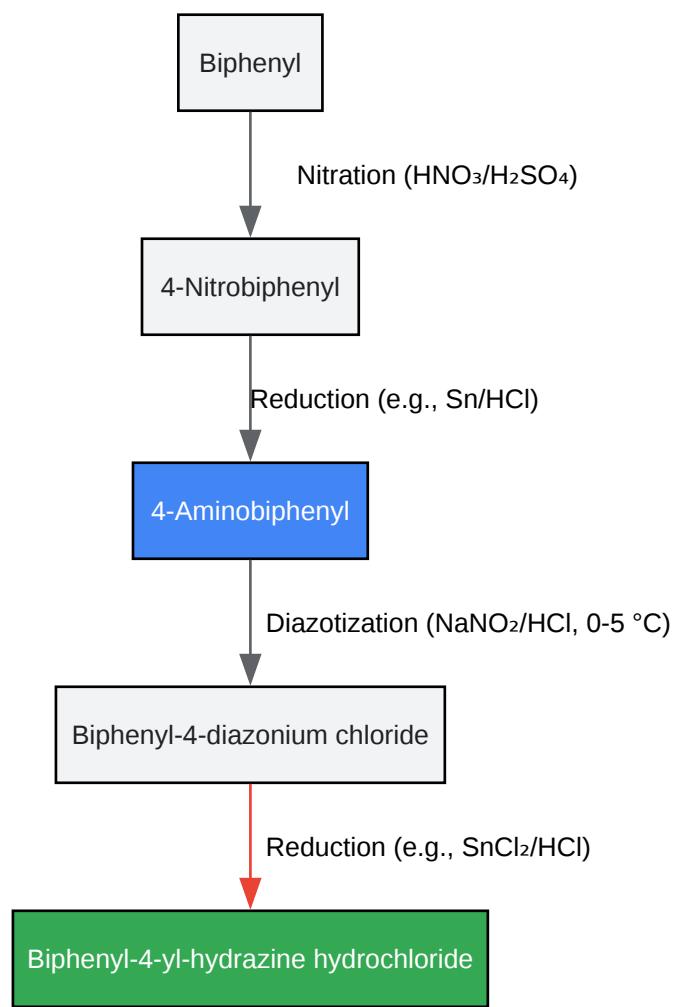
Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Biphenyl-4-yl-hydrazine** are not readily available in a single, standardized document. However, based on general organic chemistry principles and literature on related compounds, the following methodologies are proposed.

Synthesis of Biphenyl-4-yl-hydrazine Hydrochloride

A common synthetic route to aryl hydrazines is through the diazotization of the corresponding aniline followed by reduction.

Workflow for the Synthesis of **Biphenyl-4-yl-hydrazine** Hydrochloride:



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Caption: Synthetic pathway from Biphenyl to **Biphenyl-4-yl-hydrazine** hydrochloride.

Detailed Methodology:

- Nitration of Biphenyl: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobiphenyl.
- Reduction of 4-Nitrobiphenyl: The resulting 4-nitrobiphenyl is reduced to 4-aminobiphenyl. A common method for this reduction is the use of a metal in acidic conditions, such as tin and hydrochloric acid.[3]
- Diazotization of 4-Aminobiphenyl: 4-Aminobiphenyl is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the

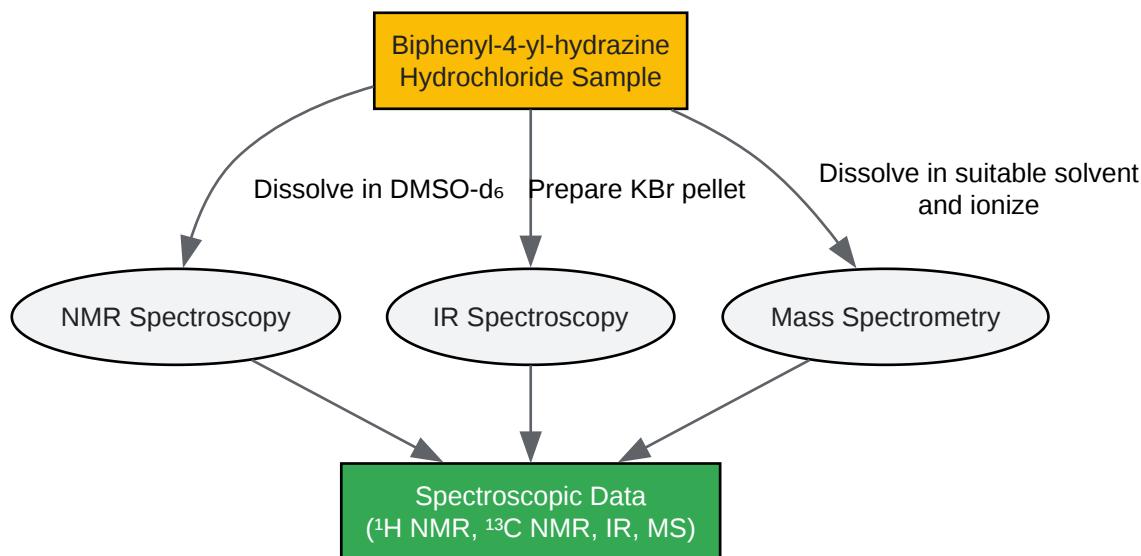
biphenyl-4-diazonium chloride.[\[4\]](#)

- Reduction of the Diazonium Salt: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield **Biphenyl-4-yl-hydrazine** hydrochloride, which can be isolated by filtration.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.

Workflow for Spectroscopic Analysis:



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Caption: General workflow for the spectroscopic characterization of **Biphenyl-4-yl-hydrazine** hydrochloride.

¹H and ¹³C NMR Spectroscopy:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.

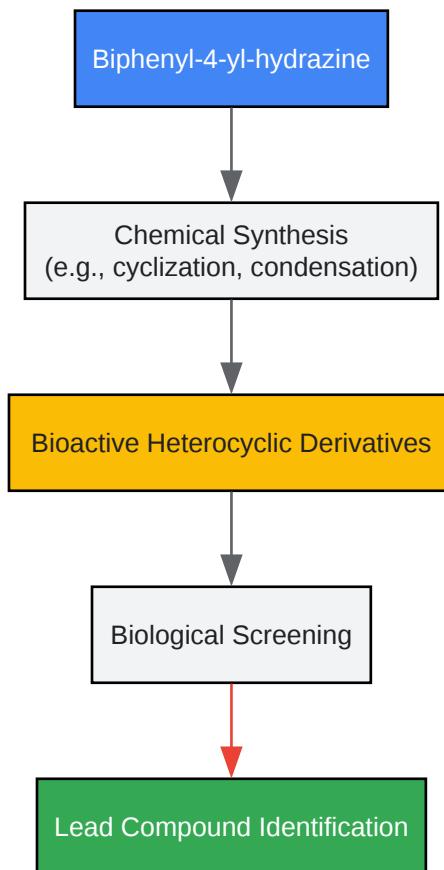
Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the instrument. For the free base, derivatization might be employed to improve volatility for GC-MS.
- Data Acquisition: The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the resulting ions are measured.

Signaling Pathways and Biological Applications

Biphenyl-4-yl-hydrazine and its derivatives are primarily utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.^{[5][6]} While there is extensive research on the biological activities of the final products derived from this compound, specific signaling pathways directly modulated by **Biphenyl-4-yl-hydrazine** itself are not well-documented in publicly available literature. Its role is predominantly that of a synthetic precursor. For instance, it is a key component in the synthesis of various heterocyclic compounds, which are known to exhibit a wide range of biological activities, including potential as anti-cancer agents.^[5]

Logical Relationship for the Utility of **Biphenyl-4-yl-hydrazine** in Drug Discovery:



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Caption: Role of **Biphenyl-4-yl-hydrazine** as a starting material in a drug discovery workflow.

This guide serves as a foundational resource for professionals working with **Biphenyl-4-yl-hydrazine**. Further experimental work is required to establish a definitive and comprehensive spectroscopic database for this compound.

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